5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide
Description
This compound features a 1,2-oxazole core substituted at position 5 with a 4-chlorophenyl group. The carboxamide moiety at position 3 is linked to a phenyl ring bearing an (E)-phenyldiazenyl group at the para position. The diazenyl group introduces stereoelectronic effects, while the 4-chlorophenyl enhances lipophilicity and may influence target binding via halogen interactions .
Properties
CAS No. |
898488-56-7 |
|---|---|
Molecular Formula |
C22H15ClN4O2 |
Molecular Weight |
402.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(4-phenyldiazenylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H15ClN4O2/c23-16-8-6-15(7-9-16)21-14-20(27-29-21)22(28)24-17-10-12-19(13-11-17)26-25-18-4-2-1-3-5-18/h1-14H,(H,24,28) |
InChI Key |
AKJAERGPRSQYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 5-(4-chlorophenyl)-1,2-oxazole. The final step involves the coupling of this oxazole derivative with 4-[(E)-phenyldiazenyl]aniline under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle and Substitution Patterns
Target Compound:
- Core : 1,2-Oxazole
- Position 5 : 4-Chlorophenyl
- Position 3 : Carboxamide linked to 4-[(E)-phenyldiazenyl]phenyl
Key Analogs:
5-Phenyl-N-{4-[(E)-Phenyldiazenyl]phenyl}-1,2-Oxazole-3-Carboxamide (898521-24-9) Core: 1,2-Oxazole Position 5: Phenyl (vs.
5-(4-Methoxyphenyl)-N-{2-Methyl-4-[(E)-(2-Methylphenyl)diazenyl]phenyl}-1,2-Oxazole-3-Carboxamide (898497-51-3)
- Core : 1,2-Oxazole
- Position 5 : 4-Methoxyphenyl (electron-donating group)
- Diazenyl Group : 2-Methylphenyl substituent introduces steric hindrance.
- Impact : Enhanced solubility due to methoxy but reduced metabolic stability .
N-(4-Chlorophenyl)-5-(Propan-2-yl)-1,2-Oxazole-3-Carboxamide (Z606-3826)
Diazenyl Group Variations
Physicochemical Properties
*Calculated using fragment-based methods.
Biological Activity
5-(4-Chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and various pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H14ClN3O
- IUPAC Name : 5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide
This structure features a chlorophenyl group and a diazenyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of 5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions, including diazotization and coupling reactions. The detailed synthetic pathway can vary based on the specific starting materials used.
Antimicrobial Activity
Research indicates that compounds similar to 5-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide exhibit varying degrees of antimicrobial activity. A study demonstrated that derivatives with similar structures showed moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 5-(4-Chlorophenyl)... | Salmonella typhi | Moderate |
| 5-(4-Chlorophenyl)... | Bacillus subtilis | Strong |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it may inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression .
Enzyme Inhibition
One notable pharmacological effect is its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A study reported IC50 values for derivatives ranging from 1.13 µM to 6.28 µM against urease, indicating strong inhibitory activity compared to standard drugs .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target proteins involved in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) : Some studies indicate that the compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest in the G2/M phase, contributing to its anticancer effects.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- A study on oxazole derivatives showed promising results in reducing tumor size in murine models when administered at specific dosages.
- Clinical evaluations have suggested that compounds with structural similarities exhibit lower toxicity profiles while maintaining therapeutic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
